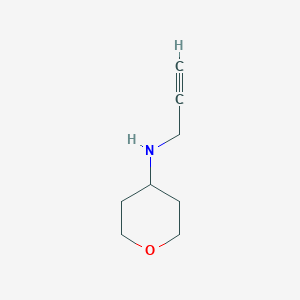

N-(prop-2-yn-1-yl)oxan-4-amine

Übersicht

Beschreibung

“N-(prop-2-yn-1-yl)oxan-4-amine” is a chemical compound with the CAS Number: 1154884-36-2 . It has a molecular weight of 139.2 and its IUPAC name is N-(2-propynyl)tetrahydro-2H-pyran-4-amine . The compound is stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for “N-(prop-2-yn-1-yl)oxan-4-amine” is 1S/C8H13NO/c1-2-5-9-8-3-6-10-7-4-8/h1,8-9H,3-7H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

In a study, it was found that both the starting material and the product act as photosensitizers, and 1 O2 and O2˙− are generated through energy transfer and a single electron transfer pathway and play an important role in the reaction .Physical And Chemical Properties Analysis

“N-(prop-2-yn-1-yl)oxan-4-amine” is a liquid at room temperature . It has a molecular weight of 139.2 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research Antimicrobial Activities

N-(prop-2-yn-1-yl)oxan-4-amine has been utilized in the design and synthesis of 1,2,3-triazoles, which have shown promising antimicrobial activities. Specifically, these compounds have been tested against fungal strains such as Candida albicans and Rhizopus oryzae, indicating potential applications in developing antifungal agents .

Organic Synthesis Formylation Reactions

This compound has been involved in visible-light-induced oxidative formylation reactions. Such reactions are significant in organic synthesis, providing a method to form formamides from N-alkyl-N-(prop-2-yn-1-yl)anilines using molecular oxygen without an external photosensitizer .

Green Chemistry Solvent-free Synthesis

In the context of green chemistry, N-(prop-2-yn-1-yl)oxan-4-amine is relevant for its role in solvent-free synthesis processes. These methods are environmentally friendly and align with sustainable practices by avoiding solvent use, which is a critical aspect of propargylamine synthesis .

Chemical Research Synthesis Documentation

Technical documentation and material safety data sheets (MSDS) for N-(prop-2-yn-1-yl)oxan-4-amine are available, which are essential for chemical research and handling. These documents provide detailed information on properties, handling, storage, and safety measures .

Analytical Chemistry Quality Control

The compound’s purity and quality are verified through analytical techniques such as NMR, HPLC, LC-MS, and UPLC. This is crucial for quality control in both research and industrial applications to ensure the reliability of results and products .

Safety and Hazards

Wirkmechanismus

Target of Action

The compound is known to participate in various chemical reactions, suggesting it may interact with multiple molecular targets .

Mode of Action

N-(prop-2-yn-1-yl)oxan-4-amine is involved in visible-light-induced oxidative formylation reactions . Both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway . These reactive oxygen species play an important role in the reaction .

Biochemical Pathways

Its involvement in oxidative formylation reactions suggests it may influence pathways related to oxidative stress and cellular redox balance .

Result of Action

Its role as a photosensitizer in oxidative formylation reactions suggests it may influence cellular processes related to oxidative stress .

Action Environment

N-(prop-2-yn-1-yl)oxan-4-amine is a solid compound, possibly white or pale yellow in color . It is non-volatile at room temperature and stable under neutral or slightly acidic conditions . These properties suggest that environmental factors such as temperature, pH, and light exposure may influence its action, efficacy, and stability.

Eigenschaften

IUPAC Name |

N-prop-2-ynyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-5-9-8-3-6-10-7-4-8/h1,8-9H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXXJOYWTSSIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(prop-2-yn-1-yl)oxan-4-amine | |

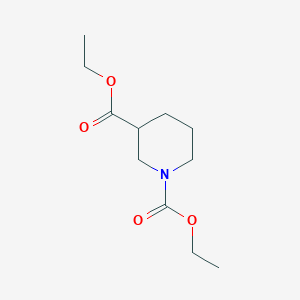

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B1418494.png)

![2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid](/img/structure/B1418499.png)

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418509.png)

![3-[1-(Methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1418512.png)

![2-[(4-Oxo-1,4-dihydrocinnolin-1-yl)methyl]benzoic acid](/img/structure/B1418517.png)